molecular formula C8H7N3OS B040331 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide CAS No. 121690-16-2

2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide

Cat. No.: B040331
CAS No.: 121690-16-2
M. Wt: 193.23 g/mol
InChI Key: MQSRCSVSMSOISM-UHFFFAOYSA-N
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Description

2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is a heterocyclic compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 g/mol. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with carbon disulfide in an alkaline alcoholic solution . This reaction forms the benzimidazole ring, which is then further functionalized to introduce the sulfanylidene and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer and antiparasitic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: It targets enzymes and proteins involved in microbial and cancer cell metabolism.

    Pathways Involved: It disrupts cellular processes by inhibiting key enzymes, leading to cell death in microbes and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with similar pharmacological activities.

    Indole: Another heterocyclic compound with diverse biological activities.

Uniqueness

2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Properties

CAS No.

121690-16-2

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxamide

InChI

InChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)11-8(13)10-5/h1-3H,(H2,9,12)(H2,10,11,13)

InChI Key

MQSRCSVSMSOISM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)N)NC(=S)N2

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NC(=S)N2

Origin of Product

United States

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